(E/Z)-Chlorprothixene-d6 Hydrochloride(Mixture)
Overview
Description
Synthesis Analysis
The synthesis of chlorprothixene derivatives, including its isotopically labeled forms, involves complex organic synthesis techniques aimed at introducing or modifying specific functional groups while preserving the integrity of the chlorprothixene skeleton. These processes may involve steps such as halogenation, lithiation, and the introduction of deuterium labels to study the drug's pharmacokinetics and metabolism without altering its pharmacological profile.
Molecular Structure Analysis
The molecular and electronic structures of cis(Z)- and trans(E)-chlorprothixene have been elucidated using techniques like X-ray diffraction, NMR, and computational methods. These studies reveal differences in electrostatic potentials, molecular energy levels, and three-dimensional conformations, which are crucial for understanding the isomers' distinct pharmacological activities. Molecular dynamics simulations provide insights into the internal molecular motions in different solvents, highlighting the significance of electrostatic interactions within the molecule.
Chemical Reactions and Properties
Chlorprothixene's chemical reactivity, including its interactions with various chemical reagents and conditions, sheds light on its stability and behavior in synthetic and biological contexts. For instance, the compound's photophysical behavior under irradiation, its ability to undergo protonation, and its interactions with polymers like polyvinylpyrrolidone (PVP) have been studied to understand its photostability, solubility, and potential for formulation into photodynamic therapy agents.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the drug's formulation and bioavailability. Studies focusing on the interaction with solvents, crystallinity, and thermodynamic stability under various conditions are essential for developing effective and stable drug formulations.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photostability, are fundamental to understanding how chlorprothixene behaves in physiological environments. These properties influence the drug's metabolism, distribution, and mechanism of action within the body.
References (Sources)
For detailed information on the molecular dynamics and structure of chlorprothixene isomers: (Sylte & Dahl, 1991).
For insights into the synthesis and photophysical properties of chlorprothixene derivatives: (Rybkin et al., 2020).
For the study on lithiation reactions relevant to chlorprothixene synthesis: (Hoepker et al., 2011).
For the investigation of chlorprothixene metabolites and their chemical properties: (Breyer-Pfaff et al., 1985).
For the catalytic activity and reactions involving chlorprothixene analogs: (Yus, Ortiz, & Huerta, 2002).
Scientific Research Applications
Molecular Structure and Dynamics
- Three-Dimensional Structure and Molecular Dynamics : The study by Sylte and Dahl (1991) explored the molecular and electronic structures of cis(Z)- and trans(E)-chlorprothixene. They used computer graphics, molecular mechanical, and quantum mechanical calculations, along with molecular dynamics simulations, to understand the structural features causing differences in pharmacological activities. The cis(Z)-isomer was found to have a lower potential molecular energy than the trans(E)-isomer, mainly due to electrostatic interactions (Sylte & Dahl, 1991).
Analytical Methods
- Development of Liquid Chromatographic Method : Duignan, Miller, and Skellern (1996) developed a reversed-phase liquid chromatographic method for controlling impurities in (Z)-chlorprothixene hydrochloride. The method was validated as reproducible and selective (Duignan, Miller, & Skellern, 1996).
Photophysics and Photochemistry
- Photophysics and Photochemistry in Acetonitrile : Piñero et al. (2009) investigated the photophysics and photochemistry of z‐chlorprothixene, highlighting its rapid Z/E isomerization upon in vitro irradiation. This isomerization can affect pharmacokinetic properties, and the process depends on water concentration and irradiation time (Piñero et al., 2009).
Spectrophotometric Analysis
- Spectrophotometric Determination Methods : Starczewska and Karpińska (2002) presented two methods for determining chlorprothixene hydrochloride, involving ion-association complexes and oxidation reactions. These methods were applied successfully to pharmaceutical solutions (Starczewska & Karpińska, 2002).
Neuroleptic Effects and Stereo-Isomerism
- Effect on Virus and Eukaryotic Cells : Kristiansen et al. (1991) studied chlorpromazine, cis(Z)-chlorprothixene, and other compounds for their antiviral effect on Herpes simplex virus 2 and toxic effect on human diploid fibroblasts. These compounds showed both antiviral activity and a cell-toxic effect in higher concentrations (Kristiansen, Andersen, Vestergaard, & Hvidberg, 1991).
Safety And Hazards
properties
IUPAC Name |
(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+;/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKRLOSRDGPEJR-YOJILZGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747354 | |
Record name | (3E)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |
CAS RN |
1246832-91-6 | |
Record name | (3E)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1246832-91-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.